molecular formula C16H15N3O2S B2398945 N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-00-1

N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2398945
CAS No.: 851945-00-1
M. Wt: 313.38
InChI Key: JSRBYKGVZBHYQU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological studies.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-3-11-4-6-12(7-5-11)18-14(20)13-8-17-16-19(15(13)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRBYKGVZBHYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the three-component condensation reaction, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may possess anticancer properties. Preliminary studies have shown that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in cancer cell metabolism and survival.
  • Induction of Apoptosis : Evidence suggests that they can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at different phases, particularly G1 and G2/M phases.

Case Studies

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies highlight the compound's potential as a therapeutic agent against various types of cancer.

Anti-inflammatory Applications

In addition to its anticancer properties, there is growing interest in the anti-inflammatory potential of this compound. Molecular docking studies have suggested that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This makes it a candidate for further exploration in the treatment of inflammatory diseases.

Drug Discovery and Development

This compound has been included in several screening libraries for drug discovery:

  • Anti-Aging Library : The compound is part of a library containing compounds screened for potential anti-aging effects.
  • Human Receptors Annotated Library : This library focuses on compounds with potential interactions with human receptors.
  • ChemoGenomic Annotated Library for Phenotypic Screening : This extensive library includes compounds screened for various phenotypic effects.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will be crucial for determining the appropriate dosing regimens for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosinase by binding to the active site and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the presence of the 4-ethylphenyl group, which may enhance its biological activity and selectivity compared to other thiazolopyrimidine derivatives.

Biological Activity

N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core with a carboxamide functional group at the 6-position and an ethylphenyl substituent at the N-position. These structural characteristics contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-ethylphenyl)-3-methyl-5-oxo have been shown to induce apoptosis in cancer cell lines by targeting topoisomerase II (Topo II) . The mechanism involves disruption of the cell cycle and promotion of apoptotic pathways, suggesting that this compound could serve as a promising candidate for cancer therapy.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic activities. Research indicates that thiazolopyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-ethylphenyl)-3-methyl-5-oxo can be significantly influenced by its structural modifications. SAR studies have shown that:

  • Substituents : The nature and position of substituents on the thiazolo[3,2-a]pyrimidine core affect both potency and selectivity against various biological targets.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity. For example, modifications at the carboxamide position have been linked to improved anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of thiazolopyrimidine derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a series of thiazolopyrimidine compounds exhibited potent anticancer activity against A549 lung cancer cells through Topo II inhibition. The most active compounds showed significant cell cycle disruption compared to controls .
  • Evaluation of Anti-inflammatory Properties : In another study, derivatives were screened for COX inhibition and demonstrated promising analgesic effects in animal models, indicating their potential use in pain management therapies .

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